molecular formula C16H18N2O2 B3017882 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone CAS No. 953152-91-5

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

Cat. No.: B3017882
CAS No.: 953152-91-5
M. Wt: 270.332
InChI Key: RGBHLFLQWDKYJE-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring, an isoxazole ring, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the isoxazole or pyrrolidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of neurology and oncology.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyrrolidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(Piperidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone is unique due to the specific combination of its functional groups and rings, which confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-4-6-13(7-5-12)15-10-14(17-20-15)11-16(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBHLFLQWDKYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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